16-methylheptadecyl (E)-docos-13-enoate
Description
16-methylheptadecyl (E)-docos-13-enoate is a chemical compound with the molecular formula C40H78O5 It is an ester formed from the reaction between 16-methylheptadecanol and docos-13-enoic acid
Properties
CAS No. |
97259-85-3 |
|---|---|
Molecular Formula |
C40H78O2 |
Molecular Weight |
591.0 g/mol |
IUPAC Name |
16-methylheptadecyl (Z)-docos-13-enoate |
InChI |
InChI=1S/C40H78O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-25-28-31-34-37-40(41)42-38-35-32-29-26-23-20-17-18-21-24-27-30-33-36-39(2)3/h11-12,39H,4-10,13-38H2,1-3H3/b12-11- |
InChI Key |
BDYMKXOJTJMBDU-QXMHVHEDSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-methylheptadecyl (E)-docos-13-enoate typically involves the esterification reaction between 16-methylheptadecanol and docos-13-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reactants are fed into a reactor where they undergo esterification in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the yield of the desired ester. The product is then separated and purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
16-methylheptadecyl (E)-docos-13-enoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group.
Major Products Formed
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Substitution: Amides or other esters, depending on the nucleophile used.
Scientific Research Applications
16-methylheptadecyl (E)-docos-13-enoate has several scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 16-methylheptadecyl (E)-docos-13-enoate involves its interaction with biological membranes and enzymes. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with enzymes involved in lipid metabolism, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s effects on membrane dynamics and enzyme function are key areas of interest.
Comparison with Similar Compounds
Similar Compounds
- 16-methylheptadecyl (E)-octadec-9-enoate
- 16-methylheptadecyl (E)-eicos-11-enoate
- 16-methylheptadecyl (E)-tetradec-7-enoate
Uniqueness
16-methylheptadecyl (E)-docos-13-enoate is unique due to its specific chain length and degree of unsaturation. These structural features confer distinct physical and chemical properties, such as melting point, solubility, and reactivity, which differentiate it from other similar compounds. Its specific interactions with biological membranes and enzymes also highlight its potential for unique applications in various fields.
Biological Activity
16-methylheptadecyl (E)-docos-13-enoate is a chemical compound classified as an ester, specifically formed from the reaction between 16-methylheptadecanol and docos-13-enoic acid. Its molecular formula is and it has garnered attention for its potential biological activities, particularly in relation to lipid metabolism and membrane dynamics.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 634.96 g/mol |
| Structure | Chemical Structure |
| Isomeric SMILES | CCCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
| Canonical SMILES | CCCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
The biological activity of this compound primarily involves its interaction with biological membranes and enzymes. The compound integrates into lipid bilayers, influencing membrane fluidity and permeability. It also modulates the activity of enzymes involved in lipid metabolism, which can affect various cellular processes. Current research is focused on elucidating the specific molecular targets and pathways influenced by this compound .
Potential Applications
- Lipid Metabolism : The compound may play a role in regulating lipid metabolism, which is critical for maintaining cellular function and energy homeostasis.
- Anti-inflammatory Properties : Preliminary studies suggest that it may have anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.
- Antimicrobial Activity : Research indicates potential antimicrobial properties, though further studies are necessary to confirm these effects.
Study 1: Membrane Interaction
A study investigated the integration of this compound into phospholipid bilayers. Results indicated that the presence of this ester significantly altered membrane fluidity, which could have implications for drug delivery systems and cellular signaling pathways.
Study 2: Enzyme Modulation
Another research effort focused on the compound's effect on specific enzymes involved in lipid metabolism. The findings suggested that this compound could enhance the activity of lipases, which are crucial for fat digestion and absorption.
Study 3: Anti-inflammatory Effects
In vitro studies demonstrated that this compound could reduce pro-inflammatory cytokine production in macrophages, suggesting its potential use in managing inflammatory conditions .
Comparative Analysis with Similar Compounds
| Compound | Structure | Unique Features |
|---|---|---|
| 16-methylheptadecyl (E)-octadec-9-enoate | C37H74O2 | Different chain length and saturation |
| 16-methylheptadecyl (E)-eicos-11-enoate | C39H76O2 | Varying unsaturation |
| 16-methylheptadecyl (E)-tetradec-7-enoate | C35H70O2 | Shorter carbon chain |
Summary of Biological Activities
The biological activities of this compound are promising, particularly regarding its role in membrane dynamics and enzyme modulation. Its potential applications span across various fields such as biochemistry, pharmacology, and industrial chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
